tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate
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Overview
Description
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The carbamate group is also reactive and is used in the synthesis of various compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group is instrumental in protecting the amine during the synthesis process, allowing for further reactions that would not be possible with an unprotected amine group.
Synthesis of Tetrasubstituted Pyrroles
It plays a critical role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have potential applications in pharmaceuticals and materials science due to their structural diversity.
Chemical Transformations
The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. Its steric bulk can influence the outcome of reactions, making it a valuable moiety for synthetic chemists .
Relevance in Nature
In nature, the tert-butyl group is part of biosynthetic and biodegradation pathways. Understanding its role can provide insights into natural processes and lead to the development of biomimetic synthetic routes .
Biocatalytic Processes
The compound’s structure could be leveraged in biocatalytic processes, where enzymes are used to catalyze chemical reactions. The tert-butyl group can affect enzyme specificity and reaction rates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-(cyclopentanecarbonylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-14-10-8-13(9-11-14)18-15(20)12-6-4-5-7-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSVHAJBHVQJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate |
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